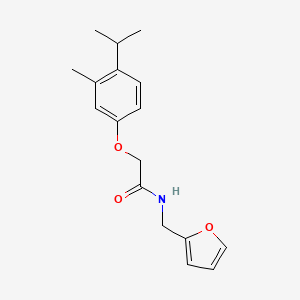

![molecular formula C11H14N2O3S B5630562 N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5630562.png)

N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

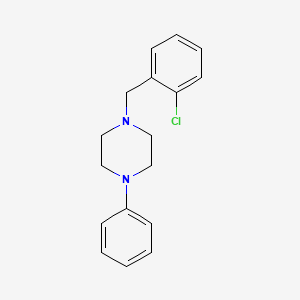

Synthesis Analysis

The synthesis of compounds related to N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide often involves complex reactions to incorporate the sulfonyl and amine functionalities. For instance, Padaki et al. (2013) synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers using succinyl chloride and substituted 4-amino-1-benzenesulphonamide, demonstrating the intricate steps involved in forming such structures (Padaki et al., 2013).

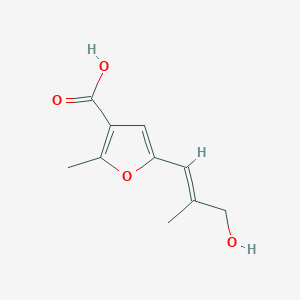

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, has been determined through single-crystal X-ray diffraction, showcasing the arrangement of atoms and the spatial configuration which could be analogous to N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide (Saeed et al., 2010).

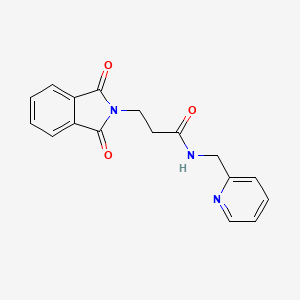

Chemical Reactions and Properties

The chemical behavior of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide-like compounds involves a variety of reactions. Ye et al. (2014) explored the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, showing how the phenylsulfonyl group can facilitate such reactions and be transformed or removed to yield different structural motifs (Ye et al., 2014).

Physical Properties Analysis

Investigating the physical properties, such as solubility, thermal stability, and hydrophilicity, is crucial. For example, Chen et al. (2006) synthesized a novel side-chain-sulfonated aromatic diamine, which displayed good solubility in aprotic solvents and high thermal stability, properties that might be comparable to those of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide (Chen et al., 2006).

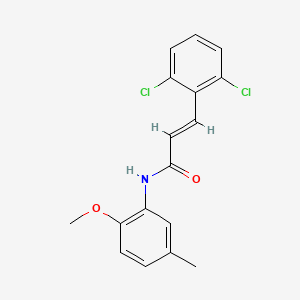

Chemical Properties Analysis

The chemical properties analysis of such compounds focuses on reactivity, stability under different conditions, and interaction with other chemical entities. Liu and Li (2016) developed a method for the visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides, highlighting the chemical versatility and reactivity of the sulfonyl group (Liu & Li, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-methyl-N-(4-sulfamoylphenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-7H,1-2H3,(H,13,14)(H2,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWFFWSRALBETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-sulfamoylphenyl)but-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)

![1-(3-chloro-4-methoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5630531.png)

![1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5630548.png)

![3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)

![(1S*,5R*)-3-[3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5630583.png)